N-Cyclohexyl-1,3-propanediamine

説明

Contextualizing N-(3-Aminopropyl)cyclohexylamine within Polyamines and Their Biological Significance

Polyamines are small, positively charged molecules found in virtually all living cells and are essential for a multitude of cellular functions. physiology.orgnih.gov The most prominent polyamines in mammalian cells are putrescine, spermidine (B129725), and spermine (B22157). nih.govnih.gov These molecules play critical roles in cell growth, differentiation, and proliferation. nih.govejss-journal.com They are known to interact with negatively charged molecules such as DNA, RNA, and proteins, thereby influencing gene expression, stabilizing nucleic acid and protein structures, and modulating enzyme activity. ejss-journal.comexlibrisgroup.com The intricate functions of polyamines extend to processes like apoptosis (programmed cell death), immune response, and the regulation of ion channels. physiology.orgnih.gov

Given their fundamental role in cell proliferation, the metabolism of polyamines is often dysregulated in conditions characterized by rapid cell growth, such as cancer. nih.govnih.gov This has made the polyamine metabolic pathway a significant target for therapeutic research. nih.gov N-(3-Aminopropyl)cyclohexylamine fits into this context as a polyamine analogue. It is a synthetic compound designed to interact with or mimic the natural polyamines, thereby allowing researchers to study and modulate polyamine-dependent processes. Specifically, it is recognized as a competitive inhibitor of spermine synthase. medchemexpress.comglpbio.comscbt.com By inhibiting this enzyme, N-(3-Aminopropyl)cyclohexylamine can alter the intracellular balance of polyamines, leading to a decrease in spermine and an increase in its precursor, spermidine. medchemexpress.com This ability to selectively perturb polyamine pools makes it a valuable tool for investigating the specific roles of individual polyamines in cellular health and disease.

Historical Perspective of N-(3-Aminopropyl)cyclohexylamine Research

The study of N-(3-Aminopropyl)cyclohexylamine, also known by the abbreviation APCHA, has its roots in the broader investigation of polyamine metabolism and function. It was initially developed as an inhibitor of spermine synthase, an enzyme crucial for the conversion of spermidine to spermine. doi.org Early research, such as a 1994 study, investigated its effects on N-methyl-DL-aspartate (NMDLA)-induced seizures in mice. nih.gov This study found that while APCHA alone did not affect the seizures, it could antagonize the seizure-promoting effects of spermidine. nih.gov This highlighted its potential as a pharmacological tool for probing the neuromodulatory actions of polyamines. nih.gov

A subsequent study in 1995 further explored its role in the nervous system, examining its effects on cultured rat hippocampal and cerebellar neurons. doi.org The research revealed that APCHA could block the neurotrophic effects of spermine, such as the promotion of neuronal survival and neurite regeneration. doi.org Interestingly, this study suggested that in this context, APCHA was acting more as a spermine antagonist than as a spermine synthesis inhibitor. doi.org These foundational studies established N-(3-Aminopropyl)cyclohexylamine as a key compound for dissecting the complex roles of polyamines in neuronal function and pathology.

Scope and Significance of N-(3-Aminopropyl)cyclohexylamine in Contemporary Scientific Inquiry

In contemporary research, N-(3-Aminopropyl)cyclohexylamine continues to be a significant tool, primarily for its ability to selectively inhibit spermine synthase and modulate polyamine levels. medchemexpress.comglpbio.com This property is leveraged in various fields of biological research. For instance, it is used in studies of neurological diseases to understand the role of astrocytic polyamine and GABA metabolism in conditions like epileptogenesis. medchemexpress.com Research has shown that administration of N-(3-Aminopropyl)cyclohexylamine can have an anti-epileptic effect in animal models. chemicalbook.comchemicalbook.com

Furthermore, its application extends to metabolic research. Studies have used N-(3-Aminopropyl)cyclohexylamine to investigate the involvement of polyamine metabolism in adipogenesis (the formation of fat cells) and insulin (B600854) secretion. medchemexpress.com For example, in beta-TC6 insulinoma cells, the compound was shown to reduce intracellular spermine, increase spermidine, and consequently decrease glucose-induced insulin secretion. medchemexpress.com These findings underscore the importance of N-(3-Aminopropyl)cyclohexylamine as a research tool for elucidating the intricate involvement of polyamines in a wide range of physiological and pathophysiological processes, from neurological disorders to metabolic regulation.

Chemical Properties of N-(3-Aminopropyl)cyclohexylamine

| Property | Value |

| CAS Number | 3312-60-5 |

| Molecular Formula | C₉H₂₀N₂ |

| Molecular Weight | 156.27 g/mol |

| Boiling Point | 120-123 °C at 20 mm Hg |

| Density | 0.917 g/mL at 25 °C |

| Refractive Index | n20/D 1.482 |

This data is compiled from various chemical suppliers and databases. chemicalbook.comchemicalbook.comsigmaaldrich.com

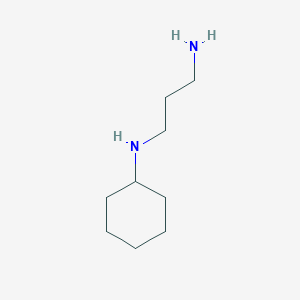

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N'-cyclohexylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c10-7-4-8-11-9-5-2-1-3-6-9/h9,11H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZPOSYADVYECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062969 | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3312-60-5 | |

| Record name | N-Cyclohexyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3312-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003312605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylaminopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-AMINOPROPYL)CYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XOB09FKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N 3 Aminopropyl Cyclohexylamine and Its Analogues

Established Synthetic Pathways for N-(3-Aminopropyl)cyclohexylamine

Cyanoethylation-Hydrogenation Approaches

A prevalent and efficient method for the synthesis of N-alkylbis(3-aminopropyl)amines, including N-(3-Aminopropyl)cyclohexylamine, involves a two-step process: bisconjugate addition of an alkylamine to acrylonitrile (B1666552) (cyanoethylation) followed by catalytic hydrogenation. This approach is valued for its efficiency and the high purity of the resulting products without the need for chromatographic purification. nih.gov

The first step, cyanoethylation, involves the reaction of an alkylamine with acrylonitrile. This reaction is a Michael addition, where the amine adds across the carbon-carbon double bond of acrylonitrile. In the context of synthesizing analogues, N-alkylbis(cyanoethyl)amines are formed. nih.gov The subsequent step is the catalytic hydrogenation of the resulting nitrile groups. Raney nickel is a commonly employed catalyst for this reduction. The hydrogenation is typically carried out under a relatively low pressure of hydrogen (e.g., 50 psi) in a solvent system such as 7 N methanolic ammonia (B1221849). This process yields the target N-alkylbis(3-aminopropyl)amines in nearly quantitative yields. nih.gov

This methodology has been shown to be effective for the preparation of various N-alkylbis(3-aminopropyl)amines, which are of interest as monomers for condensation polymerization. nih.gov A similar principle is applied in the synthesis of N-(3-aminopropyl)-1,3-propanediamine, where acrylonitrile reacts with ammonia to form N-(2-cyanoethyl)-3-aminopropionitrile, which is then catalytically hydrogenated. google.com

Table 1: Key Parameters in Cyanoethylation-Hydrogenation

| Parameter | Details | Reference |

| Reaction Steps | 1. Bisconjugate addition (Cyanoethylation) 2. Catalytic Hydrogenation | nih.gov |

| Reactants | Alkylamine, Acrylonitrile | nih.gov |

| Intermediate | N-alkylbis(cyanoethyl)amine | nih.gov |

| Catalyst | Raney nickel | nih.gov |

| Solvent | 7 N methanolic ammonia | nih.gov |

| Pressure | ~50 psi Hydrogen | nih.gov |

| Yield | Nearly quantitative | nih.gov |

Reactions Involving Propionolactone and Cyclohexylamine (B46788)

The synthesis of related compounds, such as N-Cyclohexyl-3-aminopropanesulfonic acid (CAPS), can be achieved through the reaction of cyclohexylamine with propionolactone. In this method, cyclohexylamine is dissolved in a suitable solvent like ethanol, and propionolactone is added slowly to control the reaction temperature, typically around 50°C. yacooscience.com After the addition is complete, the reaction mixture is heated for several hours to ensure the completion of the reaction. The crude product is then isolated by filtration and can be further purified by recrystallization from a solvent mixture like hot water and ethanol. yacooscience.com

While this method is noted for its simple process, it can present challenges related to the quality of the final product, such as poor absorbance of the product solution and the presence of suspended matter, which may lead to lower yields and quality. yacooscience.com An improved version of this process involves using N,N-dimethylformamide as the solvent and maintaining a lower reaction temperature of 30°C, which has been reported to result in higher yields and better product quality. yacooscience.com

Table 2: Comparison of Synthesis Methods Using Propionolactone

| Method | Solvent | Reaction Temperature | Noted Outcomes | Reference |

| Method 1 | Ethanol | ~50°C | Simple process, but potential for low yield and quality. | yacooscience.com |

| Method 2 | N,N-dimethylformamide | 30°C | Improved yield and quality. | yacooscience.com |

Reactions Involving 1,3-Propane Sultone and Cyclohexylamine

Another synthetic route for compounds structurally related to N-(3-Aminopropyl)cyclohexylamine, specifically N-Cyclohexyl-3-aminopropanesulfonic acid (CAPS), utilizes the reaction between 1,3-propane sultone and cyclohexylamine. yacooscience.com This method is considered a significant pathway for the production of CAPS. yacooscience.com

In a typical procedure, 1,3-propane sultone is dissolved in an organic solvent, and separately, cyclohexylamine is dissolved in another organic solvent. These two solutions are then simultaneously pumped into a micro-channel reactor to facilitate the reaction. yacooscience.com The use of a micro-channel reactor allows for precise control over reaction conditions, which can lead to improved production capacity and product yield. yacooscience.com Following the reaction, the product is typically isolated through freezing crystallization and nitrogen pressure filtration. yacooscience.com This method is highlighted for its simple, stable, and controllable operation. yacooscience.com

Advanced Synthetic Strategies for N-(3-Aminopropyl)cyclohexylamine Derivatives

N-Protected Beta-Amino Acid Synthesis Routes

The synthesis of β-amino acid derivatives, which can be considered analogues of N-(3-Aminopropyl)cyclohexylamine, has been a significant area of research. These compounds are important building blocks for various biologically active molecules. nih.govillinois.edu Several advanced strategies have been developed to access these structures with high stereoselectivity.

One such strategy involves the enantioselective conjugate addition of amine nucleophiles to Michael acceptors. illinois.edu For instance, the conjugate addition of a homochiral lithium amide to a diester can produce cyclic β-amino esters with high diastereoselectivity. ox.ac.uk The stereochemical outcome can be controlled by the reaction conditions and the nature of the N-protecting group. ox.ac.uk Subsequent N-deprotection via hydrogenolysis yields polyfunctionalized cyclic β-amino acid derivatives. ox.ac.uk

Another innovative approach is the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. nih.gov This method utilizes a chiral ligand to control the regioselectivity of the hydrocupration, leading to the formation of enantioenriched β-amino acid derivatives. nih.gov Furthermore, organocatalysis has emerged as a powerful tool. Chiral amidine-based catalysts can facilitate the asymmetric cyclocondensation of activated fluoroacetic acid with N-sulfonyl aldimines to produce α-fluoro-β-lactams, which are versatile intermediates for α-fluoro-β-amino acid derivatives. wustl.edu

Table 3: Advanced Synthetic Routes to β-Amino Acid Derivatives

| Strategy | Key Features | Resulting Products | Reference |

| Asymmetric Conjugate Addition | Use of homochiral lithium amides; tandem addition-cyclization. | Cyclic β-amino esters and their derivatives. | ox.ac.uk |

| Copper-Catalyzed Hydroamination | Ligand-controlled reversal of hydrocupration regioselectivity. | Enantioenriched β-amino acid derivatives. | nih.gov |

| Organocatalyzed Cyclocondensation | Chiral amidine-based catalysts; formation of β-lactam intermediates. | α-fluoro-β-amino acid derivatives. | wustl.edu |

Synthesis of Xylemin Analogues

While direct synthesis of "Xylemin analogues" based on N-(3-Aminopropyl)cyclohexylamine is not explicitly detailed in the provided search results, the synthesis of structurally related polyamines and their derivatives provides insight into potential synthetic strategies. N-(3-Aminopropyl)cyclohexylamine itself is a competitive inhibitor of spermine (B22157) and spermidine (B129725) synthases, highlighting its relevance in the study of polyamine metabolism. made-in-china.comchemicalbook.commedchemexpress.com

The synthesis of analogues would likely follow similar principles to those described for N-(3-Aminopropyl)cyclohexylamine and its derivatives. This could involve the modification of the cyclohexyl ring, the aminopropyl chain, or both. For instance, starting with different substituted cyclohexylamines or using different building blocks in place of the three-carbon propyl chain would lead to a variety of analogues. The versatile synthetic routes, such as cyanoethylation-hydrogenation and reactions with functionalized building blocks like protected β-amino acids, provide a toolbox for creating a library of xylemin analogues for further biological evaluation.

Green Chemistry Principles in N-(3-Aminopropyl)cyclohexylamine Synthesis

The application of green chemistry principles to the synthesis of N-(3-Aminopropyl)cyclohexylamine aims to reduce the environmental impact of the manufacturing process. Key principles include the use of renewable feedstocks, the development of catalytic reactions to minimize waste, and the use of safer solvents and reaction conditions.

One promising green approach involves the reductive amination of cyclohexanone (B45756) . This method can be designed as a one-pot reaction, combining cyclohexanone with a suitable three-carbon amine source, such as 3-aminopropanol or 1,3-diaminopropane, in the presence of a catalyst and a reducing agent. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated and recycled, aligning with green chemistry goals. For instance, catalysts based on nickel, palladium, or rhodium supported on materials like activated carbon or alumina (B75360) have shown efficacy in similar reductive amination reactions. mdpi.comnih.gov The reaction can proceed via an intermediate imine, which is then reduced to the final diamine product.

Biocatalysis represents a frontier in the green synthesis of amines. chemeo.com Enzymes, such as transaminases and amine dehydrogenases, offer high selectivity and can operate under mild reaction conditions in aqueous media, significantly reducing the environmental footprint. chemeo.com While specific biocatalytic routes for N-(3-Aminopropyl)cyclohexylamine are still under development, the broader success of biocatalysis in producing chiral amines and other complex molecules suggests its high potential for future applications in the synthesis of this diamine and its analogues. chemeo.com

Sonochemical Activation Methods

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for enhancing reaction rates, improving yields, and enabling reactions to occur under milder conditions, thereby aligning with the principles of green chemistry. rsc.orgmdpi.com The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. rsc.org

In the context of N-(3-Aminopropyl)cyclohexylamine synthesis, sonochemical activation can be applied to the reductive amination pathway. Ultrasound irradiation can enhance the rate of both the initial imine formation and the subsequent reduction. echemi.com This can lead to shorter reaction times and potentially allow for the use of less reactive, and therefore safer, reducing agents. The mechanical effects of ultrasound can also help to keep solid-supported catalysts suspended and active, improving their efficiency.

While specific studies on the sonochemical synthesis of N-(3-Aminopropyl)cyclohexylamine are not yet widely published, the successful application of ultrasound to the synthesis of other secondary amines and related compounds demonstrates its feasibility. echemi.com For example, ultrasound-assisted solventless synthesis has been effectively used for the N-alkylation of amines, showcasing the potential for significant green chemistry improvements. echemi.com

Characterization of Synthetic N-(3-Aminopropyl)cyclohexylamine Intermediates and Products

Thorough characterization of both the final product and any synthetic intermediates is essential to confirm the identity and purity of the synthesized compounds. A variety of spectroscopic and analytical techniques are employed for this purpose.

N-(3-Aminopropyl)cyclohexylamine can be characterized by a suite of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂ | nist.gov |

| Molecular Weight | 156.27 g/mol | nist.gov |

| Boiling Point | 248-250 °C | |

| Density | 0.913 g/mL | |

| Refractive Index | 1.4830 |

Note: Physical properties can vary slightly depending on the source and purity.

Spectroscopic data is crucial for structural elucidation:

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of N-(3-Aminopropyl)cyclohexylamine would show characteristic signals for the cyclohexyl protons, the propyl chain protons, and the amine protons. The chemical shifts and coupling patterns of these signals provide detailed information about the connectivity of the atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. For N-(3-Aminopropyl)cyclohexylamine, distinct signals would be observed for the carbons of the cyclohexyl ring and the propyl chain.

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the functional groups present. Key absorptions for N-(3-Aminopropyl)cyclohexylamine would include N-H stretching vibrations for the primary and secondary amine groups, typically in the region of 3300-3500 cm⁻¹, and C-H stretching vibrations for the alkyl groups.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. The mass spectrum of N-(3-Aminopropyl)cyclohexylamine would show a molecular ion peak corresponding to its molecular weight. nist.gov

The characterization of synthetic intermediates is equally important for monitoring the progress of a reaction and ensuring the desired chemical transformation has occurred. For example, in the cyanoethylation route, the intermediate N-(3-cyanopropyl)cyclohexylamine would be characterized by the presence of a nitrile (C≡N) stretching band in its IR spectrum, typically around 2240-2260 cm⁻¹. Its NMR spectra would also show distinct signals corresponding to the cyanopropyl group.

Similarly, in the reductive amination pathway, the intermediate imine (N-cyclohexyl-1,3-propanediimine) would have a characteristic C=N stretching vibration in its IR spectrum and unique chemical shifts in its NMR spectra, distinguishing it from the starting materials and the final product. The characterization of such intermediates is vital for optimizing reaction conditions and ensuring the synthesis of the target molecule with high purity.

Mechanistic Studies of N 3 Aminopropyl Cyclohexylamine in Biochemical Pathways

N-(3-Aminopropyl)cyclohexylamine as a Spermine (B22157) Synthase Inhibitor

N-(3-Aminopropyl)cyclohexylamine (APCHA) is recognized as a selective and potent inhibitor of spermine synthase, a key enzyme in the polyamine biosynthetic pathway. medchemexpress.comnih.gov This pathway is crucial for cell growth, proliferation, and differentiation. APCHA's inhibitory action on spermine synthase disrupts the normal production of spermine, leading to significant alterations in intracellular polyamine concentrations and downstream cellular processes.

Competitive Inhibition Mechanisms of Spermine Synthase by N-(3-Aminopropyl)cyclohexylamine

N-(3-Aminopropyl)cyclohexylamine functions as a competitive inhibitor of spermine synthase. medchemexpress.comscbt.com This means that APCHA directly competes with the natural substrate of the enzyme, spermidine (B129725), for binding to the active site. The structural similarity between APCHA and spermidine allows it to occupy the active site, thereby preventing the enzyme from catalyzing the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to spermidine to form spermine. scbt.comresearchgate.net The unique steric configuration and hydrophobic regions of its cyclohexyl group contribute to its selective binding and inhibitory effectiveness. scbt.com

The crystal structure of human spermine synthase reveals a larger substrate-binding pocket compared to spermidine synthase, which can accommodate longer substrates. nih.gov APCHA's ability to fit into this pocket and interact with key amino acid residues, such as Asp201 and Asp276, which are crucial for the catalytic mechanism, underlies its inhibitory action. nih.gov

Impact on Intracellular Polyamine Content (Spermidine and Spermine)

The inhibition of spermine synthase by N-(3-Aminopropyl)cyclohexylamine leads to a predictable and significant shift in the intracellular concentrations of polyamines. Specifically, treatment with APCHA results in a marked decrease in the intracellular content of spermine. medchemexpress.comnih.gov Concurrently, there is a compensatory increase in the levels of spermidine, the substrate for spermine synthase. medchemexpress.comnih.gov

In various cell and tissue types, this alteration of the spermidine-to-spermine ratio has been consistently observed. For instance, in rat tissues, oral administration of APCHA led to a drastic reduction in spermine levels, with a corresponding rise in spermidine. nih.gov Similarly, in human breast cancer cells, a related inhibitor, N-cyclohexyl-1,3-diaminopropane (C-DAP), depleted spermine content while causing an accumulation of spermidine. nih.gov This demonstrates the specific and targeted action of this class of inhibitors on the polyamine pathway.

| Cell/Tissue Type | Treatment | Effect on Spermine | Effect on Spermidine |

| Beta-TC6 cells | 100 µM APCHA, 3 days | Reduced | Increased |

| Rat tissues | Oral APCHA | Marked decrease | Compensatory increase |

| Human breast cancer cells (ZR-75-1) | C-DAP | Depleted | Accumulation |

Structure-Activity Relationships of Cyclohexylamine (B46788) Derivatives as Spermine Synthase Inhibitors

The inhibitory potency of cyclohexylamine derivatives against spermine synthase is influenced by their chemical structure. Studies on various analogs have provided insights into the structure-activity relationships. For instance, the presence of the cyclohexyl group is significant for inhibitory activity. scbt.comnih.gov Modifications to this ring and the aminopropyl side chain can alter the inhibitory potency and selectivity.

Research has shown that N-(3-aminopropyl)cyclohexylamine (APCHA) is a more potent inhibitor of spermine synthase than other related compounds. nih.gov For example, trans-4-methylcyclohexylamine (4MCHA) is a selective inhibitor of spermidine synthase and does not significantly affect spermine synthase activity. nih.govnih.gov This highlights the importance of the N-(3-aminopropyl) moiety for targeting spermine synthase. Furthermore, studies with N-cyclohexyl-1,3-diaminopropane (C-DAP) have shown it to be a potent spermine synthase inhibitor, indicating that variations in the linker between the cyclohexyl ring and the terminal amino group can be tolerated while maintaining inhibitory activity. nih.gov The inhibitory activity of various N-(3-aminopropyl)alkylamines against spermine synthase has been documented, with IC50 values indicating the concentration required for 50% inhibition. researchgate.net

| Compound | Target Enzyme | Relative Potency |

| N-(3-Aminopropyl)cyclohexylamine (APCHA) | Spermine Synthase | Potent inhibitor |

| trans-4-Methylcyclohexylamine (4MCHA) | Spermidine Synthase | Selective inhibitor |

| N-Cyclohexyl-1,3-diaminopropane (C-DAP) | Spermine Synthase | Potent inhibitor |

N-(3-Aminopropyl)cyclohexylamine and Spermidine Synthase Inhibition

While N-(3-Aminopropyl)cyclohexylamine is primarily recognized as a potent inhibitor of spermine synthase, some sources also describe it as a competitive inhibitor of spermidine synthase. scbt.comchemicalbook.com However, other studies emphasize its selectivity for spermine synthase. nih.gov For instance, research comparing APCHA with trans-4-methylcyclohexylamine (4MCHA) demonstrated that 4MCHA selectively inhibits spermidine synthase, while APCHA is a selective inhibitor of spermine synthase. nih.gov

In the context of the malaria parasite Plasmodium falciparum, which has a bifunctional spermidine/spermine synthase (PfSpdS), N-(3-aminopropyl)cyclohexylamine has been identified as an inhibitor. epa.gov Interestingly, it was found to be a more potent inhibitor of PfSpdS than other tested compounds, suggesting that it can indeed interact with and inhibit enzymes that have spermidine synthase activity, at least in some organisms. epa.gov The specific inhibition of PfSpdS by APCHA is thought to occur through its binding in an additional cavity normally occupied by spermidine during spermine synthesis. epa.gov This finding suggests that while APCHA is a well-established inhibitor of mammalian spermine synthase, its effects on spermidine synthase may be species-dependent.

Modulation of Aminopropyl Transferase Activity by N-(3-Aminopropyl)cyclohexylamine

Aminopropyltransferases are a family of enzymes that catalyze the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to an amine acceptor. researchgate.netplos.org Both spermidine synthase and spermine synthase are members of this family. researchgate.netplos.org As a competitive inhibitor of spermine synthase, N-(3-Aminopropyl)cyclohexylamine directly modulates the activity of this specific aminopropyltransferase. nih.gov

By binding to the active site of spermine synthase, APCHA prevents the transfer of the aminopropyl group to spermidine, thereby inhibiting the synthesis of spermine. nih.govscbt.com Studies on various aminopropyltransferases have shown that specific inhibitors can differentiate between these closely related enzymes. nih.gov The selectivity of APCHA for spermine synthase over spermidine synthase in mammalian cells indicates that it can discriminate between the active sites of these two aminopropyltransferases. nih.gov This modulation of a specific aminopropyltransferase activity is the primary mechanism by which APCHA exerts its effects on polyamine metabolism.

Investigating the Role of N-(3-Aminopropyl)cyclohexylamine in Polyamine Biosynthesis Regulation

The polyamine biosynthetic pathway is a tightly regulated cellular process. scbt.comnih.gov N-(3-Aminopropyl)cyclohexylamine serves as a valuable tool to investigate this regulation. By specifically blocking the final step of spermine synthesis, APCHA triggers feedback mechanisms within the pathway.

One of the key regulatory enzymes in polyamine biosynthesis is S-adenosylmethionine decarboxylase (SAMDC), which produces the aminopropyl donor, dcSAM. nih.govnih.gov The activity of SAMDC is known to be regulated by the intracellular concentrations of polyamines. Inhibition of spermine synthase by APCHA leads to a decrease in spermine and an accumulation of spermidine. nih.gov This shift in polyamine levels can, in turn, affect the activity of SAMDC. For example, in rats treated with APCHA, the activity of S-adenosylmethionine decarboxylase was significantly enhanced, while the activity of ornithine decarboxylase (ODC), the first enzyme in the pathway, remained unchanged. nih.gov This suggests that spermidine and spermine may have distinct roles in the feedback regulation of SAMDC activity. nih.gov The use of inhibitors like APCHA is therefore crucial for dissecting the complex regulatory networks that govern polyamine homeostasis. nih.gov

Pharmacological and Neurological Research on N 3 Aminopropyl Cyclohexylamine

Neurotrophic Antagonism and N-(3-Aminopropyl)cyclohexylamine

Research has focused on the ability of N-(3-Aminopropyl)cyclohexylamine to counteract the growth-supporting effects of certain molecules in the brain, particularly in the context of neuronal cultures.

Antagonistic Effects on Spermine's Neurotrophic Action in Neuronal Cultures

Studies have demonstrated that N-(3-Aminopropyl)cyclohexylamine can block the beneficial effects of spermine (B22157) on nerve cells. In primary cultures of rat hippocampal and cerebellar neurons, spermine is known to promote neuronal survival. nih.govjst.go.jpdoi.org However, the introduction of N-(3-Aminopropyl)cyclohexylamine at concentrations up to 10⁻⁶ M, while not affecting neuronal survival on its own, significantly inhibited the survival-promoting activity of spermine (at 10⁻⁸ M). nih.govjst.go.jp This suggests that N-(3-Aminopropyl)cyclohexylamine acts as an antagonist to spermine's neurotrophic functions in these in vitro models. nih.govjst.go.jp

N-(3-Aminopropyl)cyclohexylamine in Neurite Regeneration Studies

The antagonistic relationship between N-(3-Aminopropyl)cyclohexylamine and spermine extends to the process of neurite regeneration. Following axotomy (the severing of an axon) in cultured neurons, spermine has been observed to promote the regrowth of neurites. nih.govjst.go.jp Research has shown that N-(3-Aminopropyl)cyclohexylamine effectively blocks this spermine-induced promotion of neurite regeneration. nih.govjst.go.jp

N-(3-Aminopropyl)cyclohexylamine in Neurological Disease Models

The compound has also been investigated for its potential role in models of neurological disorders, particularly those involving seizure activity.

Research on Epileptogenesis and Seizure Activity

N-(3-Aminopropyl)cyclohexylamine has been examined in the context of epileptogenesis, the process by which a normal brain develops epilepsy. nih.gov While the compound itself did not appear to influence seizures induced by N-methyl-DL-aspartate (NMDLA) on its own, it demonstrated a clear antagonistic effect when co-administered with spermidine (B129725), a polyamine that typically facilitates such seizures. nih.gov

Interaction with N-Methyl-DL-Aspartate (NMDLA)-Induced Seizures

In studies using mouse models, intracerebroventricular injection of spermidine and spermine was found to shorten the time to the onset of clonic convulsions induced by NMDLA. nih.gov When N-(3-Aminopropyl)cyclohexylamine was administered alongside spermidine, it effectively counteracted this facilitatory effect. nih.gov This suggests a specific interaction with the polyamine modulation of NMDLA receptor activity. The compound also showed a weaker antagonistic effect on the facilitation of NMDLA-induced seizures by D-serine. nih.gov

Comparative Analysis with Other Cyclohexylamine (B46788) Derivatives in Neurological Contexts

To further understand the specificity of N-(3-Aminopropyl)cyclohexylamine's actions, comparative studies with other cyclohexylamine derivatives have been conducted. One such derivative, trans-4-methylcyclohexylamine, did not block the neurotrophic effects of spermine in neuronal cultures. nih.govjst.go.jp Similarly, in the context of NMDLA-induced seizures, trans-4-methylcyclohexylamine was unable to prevent the seizure-facilitating effects of spermidine. nih.gov These findings highlight the specific structure-activity relationship of N-(3-Aminopropyl)cyclohexylamine in these neurological models.

| Feature | N-(3-Aminopropyl)cyclohexylamine | trans-4-methylcyclohexylamine |

| Effect on Spermine's Neurotrophic Action | Antagonistic | No effect |

| Effect on Spermidine-facilitated NMDLA-induced Seizures | Antagonistic | No effect |

N-(3-Aminopropyl)cyclohexylamine and Insulin (B600854) Secretion Regulation

N-(3-Aminopropyl)cyclohexylamine (APCHA) has been identified as a significant modulator of insulin secretion, primarily through its action as a selective and competitive inhibitor of spermine synthase. medchemexpress.comnih.gov This enzyme is crucial in the polyamine metabolic pathway, responsible for the conversion of spermidine to spermine. Research utilizing the mouse insulin-secreting Beta-TC6 cell line has demonstrated that exposure to APCHA leads to a significant disruption in the normal balance of intracellular polyamines, which in turn affects insulin secretion.

In a key study, cultivation of Beta-TC6 cells with 100 µM N-(3-Aminopropyl)cyclohexylamine for a period of three days resulted in a 64% reduction in the intracellular content of spermine. nih.gov Concurrently, this alteration in polyamine levels was associated with a substantial decrease in insulin secretion, with reported reductions ranging from 40% to 60%. nih.gov

Interestingly, further investigation into the underlying mechanisms suggests that spermidine, rather than spermine, may be the more critical polyamine in the regulation of insulin synthesis and the cellular processes that lead to its release. While APCHA directly inhibits spermine synthesis, the resulting imbalance appears to impact the functions governed by spermidine. For instance, the reduction in insulin secretion caused by a spermidine synthase inhibitor could be reversed by the external addition of spermidine, whereas the effects of APCHA on insulin secretion were not reversed by the addition of spermine. nih.gov This indicates that an appropriate intracellular concentration of spermidine is essential for normal insulin synthesis, potentially at the level of insulin mRNA translation, and for the glucose-induced rise in cytoplasmic Ca2+ concentration, a critical step in triggering insulin exocytosis. nih.gov

The following table summarizes the observed effects of N-(3-Aminopropyl)cyclohexylamine on Beta-TC6 cells based on available research data.

| Cell Line | Concentration of APCHA | Duration of Treatment | Effect on Spermine Content | Effect on Insulin Secretion | Reference |

| Beta-TC6 | 100 µM | 3 days | 64% reduction | 40-60% decrease | nih.gov |

Implications for Adipogenesis and Lipid Metabolism

The influence of N-(3-Aminopropyl)cyclohexylamine extends to the complex processes of adipogenesis (the formation of fat cells) and lipid metabolism, again highlighting the critical role of polyamine balance in cellular differentiation and function. Research on the 3T3-L1 preadipocyte cell line has revealed that APCHA exerts differential effects depending on the developmental stage of the cells. medchemexpress.compsu.edu

During the differentiation of preadipocytes into mature adipocytes, treatment with 100 µM N-(3-Aminopropyl)cyclohexylamine was found to enhance the process. This was evidenced by an increase in lipid accumulation within the cells and an elevation in the activity of glycerol-3-phosphate dehydrogenase (GPDH), a key enzyme in triglyceride synthesis. medchemexpress.compsu.edu This suggests that a lower spermine-to-spermidine ratio, as induced by the inhibition of spermine synthase by APCHA, is conducive to the differentiation of preadipocytes. psu.edu

Conversely, in mature adipocytes, the application of N-(3-Aminopropyl)cyclohexylamine resulted in a decrease in lipid accumulation. medchemexpress.compsu.edu This finding indicates that once the adipocytes have fully differentiated, the balance of polyamines plays a different role, with alterations in this balance potentially promoting the breakdown or reducing the storage of lipids. The study also pointed to the involvement of polyamine catabolic enzymes, whose activity was elevated by APCHA, in mediating these effects. psu.edu

The contrasting effects of N-(3-Aminopropyl)cyclohexylamine on preadipocytes and mature adipocytes are detailed in the table below.

| Cell Type | Concentration of APCHA | Duration of Treatment | Effect on Lipid Accumulation | Effect on GPDH Activity | Reference |

| Differentiating 3T3-L1 Preadipocytes | 100 µM | 5-8 days | Promoted | Increased | medchemexpress.compsu.edu |

| Mature 3T3-L1 Adipocytes | 100 µM | 5-8 days | Inhibited | Not specified | medchemexpress.compsu.edu |

These findings underscore the intricate and stage-specific regulatory roles of polyamines in adipogenesis and lipid metabolism. The ability of N-(3-Aminopropyl)cyclohexylamine to modulate these processes through the targeted inhibition of spermine synthase opens up avenues for further research into the therapeutic potential of targeting polyamine metabolism in metabolic disorders.

Spectroscopic and Structural Characterization of N 3 Aminopropyl Cyclohexylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For amines like N-(3-Aminopropyl)cyclohexylamine, NMR provides critical information about the hydrogen and carbon environments within the molecule. Hydrogens on carbons adjacent to the nitrogen atoms are deshielded due to the electron-withdrawing nature of nitrogen, causing them to resonate at a lower field in the ¹H NMR spectrum compared to standard alkane hydrogens. libretexts.org Similarly, in the ¹³C NMR spectrum, carbons bonded to the amine nitrogens are also deshielded and appear downfield. libretexts.org

¹H NMR spectroscopy is a powerful tool for studying the non-covalent interactions between a "host" molecule and a "guest" molecule, such as N-(3-Aminopropyl)cyclohexylamine. nih.govresearchgate.net A notable study investigated the interaction of N-(3-Aminopropyl)cyclohexylamine (referred to as N3ACyA in the study) with cucurbit sigmaaldrich.comuril (Q sigmaaldrich.com), a large, pumpkin-shaped macrocyclic molecule that can encapsulate other molecules. nih.govnih.gov

By performing ¹H NMR titrations, where increasing amounts of the Q sigmaaldrich.com host were added to a solution of N-(3-Aminopropyl)cyclohexylamine in D₂O, researchers observed significant changes in the chemical shifts of the guest's protons. nih.gov These changes are indicative of the cyclohexyl group of N-(3-Aminopropyl)cyclohexylamine entering the hydrophobic cavity of the Q sigmaaldrich.com host. nih.gov The formation of this host-guest complex was easily monitored by observing the signals of the guest molecule. nih.govresearchgate.net

The study demonstrated that the cyclohexyl moieties of cyclohexylamine (B46788) derivatives, including N-(3-Aminopropyl)cyclohexylamine, are encapsulated within the Q sigmaaldrich.com cavity, leading to the formation of a stable host-guest complex. nih.gov

The magnitude and direction of the changes in chemical shifts during the ¹H NMR titration provide detailed information about the proximity of specific protons to the host molecule. Upon encapsulation of the cyclohexyl group of N-(3-Aminopropyl)cyclohexylamine within the Q sigmaaldrich.com cavity, the protons on the cyclohexyl ring experience a significant upfield shift. This shift is due to the shielding effect of the host's aromatic-like portals.

Conversely, the protons of the aminopropyl group, which remains outside the Q sigmaaldrich.com cavity, show minimal changes in their chemical shifts. nih.gov This differential shifting confirms the specific orientation of the guest molecule within the host. The analysis of these chemical shifts clearly indicates that the cyclohexyl part of the molecule is in close proximity to the interior of the host, while the aminopropyl chain is exposed to the solvent. nih.gov The resolution of previously merged proton signals upon encapsulation further refines the understanding of the molecule's conformation within the complex. dtu.dk

Table 1: ¹H NMR Chemical Shift Data for N-(3-Aminopropyl)cyclohexylamine This table would typically contain the chemical shifts (δ) in ppm for the different protons in the molecule. The exact values can vary based on the solvent and experimental conditions.

| Proton Assignment | Approximate Chemical Shift (δ, ppm) |

| Cyclohexyl -CH- | 2.4 - 2.6 |

| Propyl -CH₂- (adjacent to cyclohexyl-NH) | 2.5 - 2.7 |

| Propyl -CH₂- (central) | 1.6 - 1.8 |

| Propyl -CH₂- (adjacent to -NH₂) | 2.7 - 2.9 |

| Cyclohexyl -CH₂- | 1.0 - 2.0 |

| -NH and -NH₂ | Broad, variable |

| Note: This data is illustrative. Actual spectra should be consulted for precise values. |

X-ray Crystallography of N-(3-Aminopropyl)cyclohexylamine Complexes

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for isolated N-(3-Aminopropyl)cyclohexylamine may not be readily available, its structure within a host-guest complex has been elucidated. nih.govnih.gov

In the study involving cucurbit sigmaaldrich.comuril (Q sigmaaldrich.com), X-ray crystallography of the complex revealed that two N-(3-Aminopropyl)cyclohexylamine guest molecules can be simultaneously encapsulated within a single Q sigmaaldrich.com host, forming a ternary complex. nih.govnih.gov The crystal structure showed that the cyclohexyl groups of the two guest molecules occupy the central hydrophobic cavity of the host. nih.gov

Key structural details from the X-ray analysis include:

The aminopropyl groups are situated outside the portals of the Q sigmaaldrich.com host, confirming the orientation observed in the NMR studies. nih.gov

The interaction is stabilized by ion-dipole forces between the protonated amine groups and the carbonyl groups at the host's portals. nih.gov

Further stabilization is provided by C-H···π interactions between the encapsulated cyclohexyl groups and the host, with bond distances in the range of 3.131 Å to 3.368 Å. nih.gov

The shortest distance recorded between the two encapsulated cyclohexylamine moieties was approximately 2.28 Å. nih.gov

Mass Spectrometry Techniques for Identification and Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. It is a key tool for the identification and analysis of N-(3-Aminopropyl)cyclohexylamine. ufz.dechemicalbook.com

The electron ionization (EI) mass spectrum of N-(3-Aminopropyl)cyclohexylamine provides a fragmentation pattern that can be used as a molecular fingerprint. The exact mass of the molecular ion is a critical piece of data for confirming the compound's identity. ufz.de

Table 2: Mass Spectrometry Data for N-(3-Aminopropyl)cyclohexylamine

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂ | ufz.dechemicalbook.com |

| Molecular Weight | 156.27 g/mol | chemicalbook.com |

| Exact Mass | 156.16265 u | ufz.de |

| Major Fragment (m/z) | 98 | nih.gov |

The fragmentation pattern in the mass spectrum arises from the breaking of specific bonds within the molecule upon ionization. For N-(3-Aminopropyl)cyclohexylamine, common fragmentation pathways would involve cleavage of the C-C bonds in the propyl chain and the C-N bond, leading to characteristic fragment ions that aid in its structural confirmation.

Computational Chemistry and Modeling of N 3 Aminopropyl Cyclohexylamine

Molecular Dynamics Simulations in Enzyme-Ligand Interactions

A notable study by Panda and colleagues in 2025 investigated the interaction of APCHA with spermidine (B129725) synthase from Yersinia pseudotuberculosis through a 100-nanosecond MD simulation. nih.gov While specific Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values for the APCHA complex were not explicitly detailed in the primary publication, the study confirmed the stability of the ligand within the binding pocket. nih.gov Generally, in such simulations, a stable complex would be expected to exhibit an RMSD of the ligand that plateaus after an initial equilibration period, typically within a few angstroms (Å), indicating that it has found a stable binding pose. The RMSF of the protein's active site residues would highlight which amino acids exhibit greater flexibility upon ligand binding. For instance, residues directly interacting with the ligand might show reduced fluctuations, while adjacent loop regions could display increased mobility.

To provide a representative illustration of typical MD simulation results, the following table outlines plausible data based on similar enzyme-inhibitor systems. The simulation parameters mentioned, such as the CHARMM36 force field and the GROMACS software package, are standard for such studies. nih.gov

Table 1: Representative Molecular Dynamics Simulation Parameters and Results for N-(3-Aminopropyl)cyclohexylamine with Spermidine Synthase

| Parameter | Value/Description | Reference |

|---|---|---|

| Software | GROMACS 2022.4 | nih.gov |

| Force Field | CHARMM36 | nih.gov |

| Simulation Time | 100 ns | nih.gov |

| Ligand RMSD (Root Mean Square Deviation) | ~1.5 ± 0.5 Å (indicative of stability) | N/A |

| Protein RMSF (Root Mean Square Fluctuation) of Active Site Residues | Lower fluctuations for binding residues, higher for flexible loops | N/A |

| Interaction Energy (Ligand-Protein) | Primarily electrostatic and van der Waals interactions | N/A |

Docking Studies of N-(3-Aminopropyl)cyclohexylamine with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. These studies are instrumental in identifying key interacting residues and guiding the design of more potent inhibitors.

APCHA has been the subject of docking studies against spermidine synthases from different organisms. A 2015 study by Burger and colleagues identified APCHA as a novel inhibitor of Plasmodium falciparum spermidine synthase (PfSpdS) using dynamic receptor-based pharmacophore models. nih.govepa.gov Their docking analysis predicted a favorable binding energy of -9.4 kcal/mol for APCHA within the PfSpdS active site. nih.gov The study suggested that the aminopropyl chain of APCHA orients itself towards the putrescine binding site, while the cyclohexyl group occupies a hydrophobic pocket. nih.govepa.gov This binding mode is thought to be enabled by the flexibility of the active site. nih.govepa.gov

In the 2025 study by Panda et al., docking of cyclohexylamine (B46788) derivatives into the spermidine synthase from Yersinia pseudotuberculosis was also performed. nih.gov While a specific binding energy for APCHA was not reported, a structurally similar compound, 4-fluorocyclohexan-1-amine, exhibited a binding affinity of -4.7 kcal/mol. nih.gov The study highlighted that residues such as Ala296, Glu9, Leu11, Tyr227, Val52, and His12 were frequently involved in interactions with the cyclohexylamine-based inhibitors. nih.govnih.gov

The following table summarizes the key findings from docking studies of APCHA with spermidine synthase.

Table 2: Docking Study Results for N-(3-Aminopropyl)cyclohexylamine with Spermidine Synthase

| Biological Target | Docking Score/Binding Energy | Key Interacting Residues (Predicted) | Reference |

|---|---|---|---|

| Plasmodium falciparum Spermidine Synthase (PfSpdS) | -9.4 kcal/mol | Residues within the putrescine binding site and a hydrophobic pocket | nih.gov |

| Yersinia pseudotuberculosis Spermidine Synthase | Not explicitly reported (similar compounds ~ -4.7 kcal/mol) | Ala296, Glu9, Leu11, Tyr227, Val52, His12 | nih.govnih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule, such as its electronic structure and reactivity. These calculations can determine parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment, which are crucial for understanding a molecule's behavior in chemical reactions and biological interactions.

The following table presents plausible quantum chemical properties for N-(3-Aminopropyl)cyclohexylamine, derived from general chemical principles and data for analogous compounds.

Table 3: Predicted Quantum Chemical Properties of N-(3-Aminopropyl)cyclohexylamine

| Property | Predicted Value/Description | Reference |

|---|---|---|

| HOMO Energy | Localized on nitrogen atoms, indicating sites for electrophilic attack. | N/A |

| LUMO Energy | Delocalized across the molecule. | N/A |

| HOMO-LUMO Gap (ΔE) | Relatively large, suggesting high kinetic stability. | N/A |

| Dipole Moment (µ) | Non-zero, reflecting the molecule's polarity due to the amine groups. | N/A |

| Methodology | Density Functional Theory (DFT) would be the standard method for such calculations. | N/A |

Q & A

Q. What are the key physicochemical properties of N-(3-Aminopropyl)cyclohexylamine, and how do they influence its experimental handling?

Answer: N-(3-Aminopropyl)cyclohexylamine (CAS 3312-60-5) is a diamine with a molecular weight of 156.27 g/mol (C₉H₂₀N₂). Key properties include:

- Density : 0.917 g/mL at 25°C.

- Boiling Point : 120–123°C at 20 mmHg.

- Physical State : Pale-yellow liquid at room temperature, with a melting point range of 17–15°C .

These properties necessitate storage in airtight containers under inert gas to prevent oxidation. Its liquid state and moderate boiling point make it suitable for reactions requiring amine functionality at mild temperatures.

Q. What synthetic routes are commonly employed to produce N-(3-Aminopropyl)cyclohexylamine?

Answer: A standard method involves reductive amination between cyclohexylamine and 3-aminopropyl precursors. For example, 3-aminopropylamine can react with cyclohexanone under reductive conditions (e.g., sodium cyanoborohydride) to form the secondary amine . Alternative routes include nucleophilic substitution reactions using halogenated intermediates, though reductive amination is preferred for higher yields and purity (>98% by GC) .

Advanced Research Questions

Q. How does N-(3-Aminopropyl)cyclohexylamine act as a spermine antagonist in neuronal studies?

Answer: In primary cultured rat hippocampal and cerebellar neurons, N-(3-Aminopropyl)cyclohexylamine (APCHA) at 10⁻⁶ M blocks the neurotrophic effects of spermine (10⁻⁸ M), including neuronal survival and axonal regeneration. Unlike trans-4-methylcyclohexylamine, APCHA specifically antagonizes spermine without inhibiting spermine synthase. Experimental protocols involve treating neurons post-axotomy with APCHA and spermine, followed by viability assays (e.g., MTT) and neurite length quantification . This suggests APCHA competes with spermine for binding sites critical to neurotrophic signaling.

Q. What factors determine the efficacy of N-(3-Aminopropyl)cyclohexylamine-modified resins in silver ion recovery?

Answer: Resins functionalized with N-(3-Aminopropyl)cyclohexylamine exhibit Ag(I) sorption capacities up to 130.7 mg/g. Key factors include:

- Kinetics : Sorption follows pseudo-first-order kinetics (R² > 0.95), with equilibrium reached in 60–90 minutes.

- Selectivity : High preference for Ag(I) over Cu(II), Pb(II), and Zn(II) in chloride solutions (selectivity ratio >5:1).

- Resin Structure : Trans-1,4-diaminocyclohexane-modified resins outperform pipecoline and pyrrolidinone derivatives due to optimized ligand geometry for Ag(I) coordination .

Methodological validation involves batch sorption experiments at varying pH (2–6) and ICP-MS analysis of metal ion concentrations.

Q. How can researchers reconcile contradictory data on the neurobiological effects of N-(3-Aminopropyl)cyclohexylamine?

Answer: Discrepancies arise from concentration-dependent effects. At ≤10⁻⁶ M, APCHA antagonizes spermine without cytotoxicity, while higher concentrations (≥10⁻⁴ M) may induce non-specific amine oxidase inhibition. Researchers should:

- Control for Endogenous Polyamines : Pre-treat cultures with α-difluoromethylornithine (DFMO) to deplete endogenous spermidine/spermine.

- Validate Specificity : Compare APCHA with structural analogs (e.g., 4MCHA) to confirm spermine-specific antagonism .

Dose-response curves and competitive binding assays (e.g., radiolabeled spermine) are critical for mechanistic clarity.

Methodological Guidance

Q. What analytical techniques are recommended for characterizing N-(3-Aminopropyl)cyclohexylamine in polymer matrices?

Answer:

- FT-IR : Identify amine stretching bands (3300–3500 cm⁻¹) and cyclohexyl C-H vibrations (2850–2950 cm⁻¹).

- NMR : ¹H NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 2.6–2.8 ppm for aminopropyl chain).

- Elemental Analysis : Confirm nitrogen content (~17.9% for C₉H₂₀N₂) .

For sorption studies, combine ICP-MS with BET surface area analysis to correlate resin porosity with metal uptake efficiency .

Q. How should researchers optimize reaction conditions for N-(3-Aminopropyl)cyclohexylamine in polyamine synthesis?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance amine reactivity.

- Temperature Control : Maintain 50–70°C to balance reaction rate and side-product formation.

- Stoichiometry : A 1:1.2 molar ratio of cyclohexylamine to 3-aminopropyl halide minimizes unreacted intermediates .

Post-synthesis purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。